molecular formula C19H18F3NO B3305584 1-Benzyl-4-(2-trifluoromethoxy-phenyl)-1,2,3,6-tetrahydro-pyridine CAS No. 923297-57-8

1-Benzyl-4-(2-trifluoromethoxy-phenyl)-1,2,3,6-tetrahydro-pyridine

Cat. No. B3305584
Key on ui cas rn: 923297-57-8
M. Wt: 333.3 g/mol
InChI Key: IMWDKSNDIOPYCY-UHFFFAOYSA-N
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Patent
US07781436B2

Procedure details

To a solution of 1-benzyl-4-(2-trifluoromethoxy-phenyl)-1,2,3,6-tetrahydro-pyridine (described herein below) in EtOH was added (0.2 wt %) 10% Pd/C, followed by (5 eq.) TFA in a sealed tube. The reaction mixture was stirred at 50° C. under 3.0 bar of H2 for 12 h. The reaction mixture was filtered over Celite and the filtrate evaporated down to dryness. Redissolution in EtOAc, washing with 1N NaHCO3 and concentration gave the crude product which was directly used for the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[O:20][C:21]([F:24])([F:23])[F:22])[CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)(C(F)(F)F)=O>CCO.[Pd]>[F:24][C:21]([F:22])([F:23])[O:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C1=C(C=CC=C1)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. under 3.0 bar of H2 for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down to dryness
WASH
Type
WASH
Details
Redissolution in EtOAc, washing with 1N NaHCO3 and concentration

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(OC1=C(C=CC=C1)C1CCNCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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